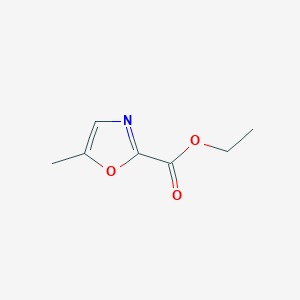

Ethyl 5-methyloxazole-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLWUGRGBPYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924982 | |

| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124999-43-5, 33123-68-1 | |

| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-methyloxazole-2-carboxylate fundamental chemical properties

An In-Depth Technical Guide to Ethyl 5-methyloxazole-2-carboxylate

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 33123-68-1), a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. The oxazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide spectrum of pharmacological activities.[1] This document delineates the core chemical identity, physicochemical properties, safety protocols, and synthetic utility of this valuable chemical building block. The insights herein are curated for researchers, chemists, and drug development professionals who require a deep, application-oriented understanding of this molecule.

Core Chemical Identity

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and identity. This compound is a disubstituted oxazole, featuring a methyl group at the 5-position and an ethyl carboxylate group at the 2-position. This specific arrangement of functional groups dictates its reactivity and potential applications.

References

A Comprehensive Technical Guide to the Characterization of Ethyl 5-methyloxazole-2-carboxylate (CAS 33123-68-1)

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures." The oxazole ring system is a quintessential example of such a scaffold, forming the core of numerous agents with diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] Ethyl 5-methyloxazole-2-carboxylate (CAS 33123-68-1) is a key heterocyclic building block that provides researchers with a direct entry point to this valuable chemical space.[1]

As a synthetic intermediate, the precise and unambiguous characterization of this compound is paramount.[1] Verifying its identity, purity, and structural integrity ensures the reliability and reproducibility of subsequent synthetic transformations and the validity of downstream biological assays. This guide provides an in-depth overview of the essential characterization data for this compound, grounded in established analytical principles. We will not only present the expected data but also delve into the causality behind the experimental choices, offering field-proven protocols for researchers aiming to validate this crucial reagent in their own laboratories.

Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to confirm its fundamental properties. These identifiers serve as the compound's unique signature.

References

Ethyl 5-methyloxazole-2-carboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

Ethyl 5-methyloxazole-2-carboxylate is a versatile heterocyclic compound that serves as a valuable starting material in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The strategic placement of a reactive ester at the C2 position, a nucleophilic methyl group at C5, and the inherent chemical nature of the oxazole ring provides a trifecta of functional handles for molecular elaboration. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and applications, providing researchers with the technical insights and practical protocols necessary to leverage this powerful building block in their synthetic endeavors.

PART 1: Core Compound Profile

1.1 Chemical Identity and Physicochemical Properties

This compound is a stable, 2,5-disubstituted oxazole derivative. The oxazole ring itself is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is a known bioisostere for amide and ester functionalities and is prevalent in numerous natural products and pharmacologically active molecules.[2]

| Property | Value | Source |

| IUPAC Name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | N/A |

| CAS Number | 33123-68-1 | [3] |

| Molecular Formula | C₇H₉NO₃ | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| Appearance | Low melting solid or liquid | [1] |

| Storage | 4°C, stored under nitrogen | [3] |

1.2 Structural Representation

Caption: 2D structure of this compound.

PART 2: Synthesis of the Core Heterocycle

The construction of the 2,5-disubstituted oxazole core can be efficiently achieved through several classic methodologies. The Robinson-Gabriel synthesis stands out as a robust and widely applicable method for this substitution pattern.[4][5]

2.1 The Robinson-Gabriel Synthetic Pathway

This synthesis involves the intramolecular cyclodehydration of a 2-acylamino ketone precursor.[6] For the target molecule, the required precursor is ethyl N-(1-oxopropan-2-yl)oxamate . This precursor can be synthesized by acylating 1-aminopropan-2-one with ethyl oxalyl chloride. The subsequent cyclization is promoted by a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.

References

The Emerging Potential of the 5-Methyloxazole-2-Carboxylate Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic systems, the oxazole core has consistently proven to be a privileged structure, present in numerous natural products and clinically approved drugs. This technical guide delves into the specific and nuanced biological significance of the 5-methyloxazole-2-carboxylate scaffold. While direct exploration of this precise substitution pattern is an emerging field, this document synthesizes data from structurally related analogs to illuminate its potential as a valuable pharmacophore. We will explore its chemical attributes, plausible biological targets, and provide actionable insights for its incorporation into drug design and development pipelines.

Introduction: The Oxazole Ring as a Versatile Pharmacophore

The oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. This fundamental structure imparts a unique combination of electronic properties, hydrogen bonding capabilities, and conformational rigidity that makes it an attractive core for medicinal chemists.[1] Derivatives of the oxazole ring system are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The substitution pattern around the oxazole ring plays a pivotal role in defining the specific pharmacological profile of the resulting molecule.

The focus of this guide, the 5-methyloxazole-2-carboxylate scaffold, presents a synthetically tractable framework with distinct potential. The methyl group at the 5-position can influence lipophilicity and metabolic stability, while the carboxylate group at the 2-position offers a key interaction point for biological targets and a handle for further chemical modification.

Inferred Biological Significance from Analogous Structures

Direct and extensive research on the 5-methyloxazole-2-carboxylate scaffold is still in its nascent stages. However, by examining the biological activities of structurally similar compounds, we can infer its potential therapeutic applications and mechanisms of action.

Anticancer Potential: Targeting Tubulin Polymerization

A compelling line of evidence points towards the anticancer potential of oxazole-2-carboxylate derivatives. Studies on a series of 5-phenyloxazole-2-carboxylic acid derivatives have demonstrated their ability to inhibit tubulin polymerization.[3] Compound 9 from this series exhibited potent antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines with IC50 values of 0.78, 1.08, and 1.27 μM, respectively.[3] Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

This suggests that the oxazole-2-carboxylate moiety could be a key pharmacophoric element for interacting with the tubulin protein. The 5-methyl substitution in our scaffold of interest may further enhance this activity by providing favorable steric and electronic interactions within the binding pocket.

Table 1: In Vitro Antiproliferative Activity of 5-Phenyloxazole-2-Carboxamide Analogs [3]

| Compound | 5-Position Substituent | IC50 (μM) against HeLa | IC50 (μM) against A549 | IC50 (μM) against HepG2 |

| 6 | Phenyl | >10 | >10 | >10 |

| 7 | Phenyl | 2.45 | 3.12 | 4.56 |

| 9 | Phenyl | 0.78 | 1.08 | 1.27 |

| ABT751 (Reference) | - | 1.54 | 2.18 | 2.93 |

Antimicrobial and Antifungal Activity

The broader class of oxazole derivatives has a well-established history of antimicrobial activity.[1] For instance, a series of methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2] While structurally more complex, this highlights the potential of the oxazole core in combating microbial infections. Furthermore, ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have demonstrated fungicidal activity against various fungal strains.[4]

The 5-methyloxazole-2-carboxylate scaffold could, therefore, serve as a foundational structure for the development of novel antibacterial and antifungal agents. The carboxylate group could be modified to enhance cell wall penetration or interaction with key microbial enzymes.

Enzyme Inhibition

The potential for enzyme inhibition is another promising avenue for the 5-methyloxazole-2-carboxylate scaffold. For example, ethyl 2-amino-5-methyloxazole-4-carboxylate has been noted for its potential as an enzyme inhibitor.[5] While the carboxylate position differs, this suggests that the 5-methyloxazole core can be effectively utilized in the design of enzyme-targeted therapeutics. Potential targets could include kinases, proteases, or metabolic enzymes, depending on the other substituents appended to the core scaffold.

Synthetic Strategies and Methodologies

The synthesis of the 5-methyloxazole-2-carboxylate scaffold and its derivatives is achievable through established organic chemistry methodologies. Below is a generalized, representative protocol for the synthesis of a key intermediate, which can then be further elaborated.

Synthesis of Ethyl 5-Methyloxazole-4-Carboxylate (A Related Intermediate)

A common route to substituted oxazoles involves the cyclization of α-acylamino ketones. A reported synthesis for the related ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (1.0 eq) in methanol and cool the solution to 0 °C.

-

Hydroxylamine Addition: Slowly add a 50% aqueous solution of hydroxylamine (1.0 eq) to the cooled reaction mixture over 1 hour, maintaining the temperature between -5 and 0 °C.

-

Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

Reflux: Allow the reaction mixture to warm to room temperature and then reflux for 1 hour.

-

Work-up: After cooling, remove the solvent under reduced pressure. Add hexane to the residue and stir. Sequentially add saturated sodium bicarbonate solution and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with hexane.

-

Purification: Combine the organic layers, wash with water, and remove the solvent under reduced pressure to yield the product.[6]

Caption: Synthetic workflow for a related oxazole carboxylate.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 5-methyloxazole-2-carboxylate scaffold is yet to be established, we can extrapolate key principles from related structures.

-

Substitution at the 2-position: The carboxylate at this position is a key determinant of activity. Conversion to amides, as seen in the tubulin inhibitors, can significantly enhance potency.[3] The nature of the amine used for amide formation will be a critical area for optimization.

-

Substitution at the 5-position: The methyl group is a starting point. Exploration of other small alkyl or substituted alkyl groups could fine-tune lipophilicity and metabolic stability.

-

Further Derivatization: The carboxylate group provides a versatile handle for creating ester or amide libraries to probe interactions with specific biological targets.

Caption: Key areas for SAR exploration.

Future Directions and Conclusion

The 5-methyloxazole-2-carboxylate scaffold represents a promising, yet underexplored, area for drug discovery. Based on the biological activities of its near structural neighbors, this scaffold holds significant potential for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research should focus on:

-

Systematic Synthesis: The creation of a diverse library of 5-methyloxazole-2-carboxylate derivatives with variations at the 2- and 5-positions.

-

Broad Biological Screening: Testing these compounds against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects.

References

- 1. cbccollege.in [cbccollege.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]

- 6. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]

Comprehensive literature review of Ethyl 5-methyloxazole-2-carboxylate research

An In-Depth Technical Guide to Ethyl 5-methyloxazole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive review of the available research on this compound, detailing its physicochemical properties, plausible synthetic routes, key chemical transformations, and its established and potential applications in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, such as esters and amides.[3] The presence of two heteroatoms provides sites for hydrogen bonding and other non-covalent interactions, allowing oxazole-containing molecules to bind effectively with a wide range of biological targets like enzymes and receptors.[3][4]

Consequently, the oxazole nucleus is a key component in a multitude of clinically approved drugs and investigational agents, demonstrating activities that span anti-inflammatory, antibiotic, anticancer, analgesic, and antifungal applications.[2][5][6] Its thermal stability and amenability to diverse chemical modifications make it an exceptionally attractive scaffold for constructing libraries of novel compounds in the pursuit of new therapeutic leads.[5]

Physicochemical Properties of this compound

This compound (CAS No. 33123-68-1) is a key intermediate for the synthesis of more complex molecules.[1][7] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33123-68-1 | [7] |

| Molecular Formula | C₇H₉NO₃ | [8] |

| Molecular Weight | 155.15 g/mol | [8] |

| SMILES | O=C(C1=NC=C(C)O1)OCC | [8] |

| Purity | ≥98% (Typical) | [8] |

| Appearance | White to tan solid or colorless to tan liquid | [1] |

| Topological Polar Surface Area (TPSA) | 52.33 Ų | [8] |

| logP (Computed) | 1.15972 | [8] |

| Storage Conditions | 2-8°C, sealed in a dry environment under an inert atmosphere | [1][8] |

Synthesis of 2,5-Disubstituted Oxazoles

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

This pathway begins with readily available starting materials and proceeds through a key 2-acylamino-ketone intermediate, which is then cyclized to form the target oxazole ring.

Caption: Proposed Robinson-Gabriel pathway for this compound synthesis.

Experimental Protocol (Representative)

The following protocol is a representative, field-proven methodology based on the principles of the Robinson-Gabriel synthesis.[10][12]

Step 1: Synthesis of N-(2-oxopropyl)oxalamic acid ethyl ester (Acylamino-ketone Intermediate)

-

To a stirred solution of 1-aminopropan-2-one hydrochloride (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of ethyl oxalyl chloride (1.05 eq) in DCM dropwise.

-

Causality: The use of a non-nucleophilic base is critical to neutralize the HCl salt of the amine and the HCl generated during the acylation without competing with the amine for the acyl chloride. The reaction is run at 0 °C to control the initial exothermic reaction.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-acylamino-ketone intermediate.

-

Self-Validation: The structure of the intermediate must be confirmed at this stage by ¹H NMR and Mass Spectrometry to ensure the success of the first step before proceeding.

-

Step 2: Cyclodehydration to this compound

-

Add the purified 2-acylamino-ketone intermediate (1.0 eq) to a cyclodehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).[9]

-

Heat the mixture to 100-140 °C for 1-3 hours, monitoring by TLC.

-

Causality: Strong dehydrating agents are required to facilitate the intramolecular cyclization and subsequent elimination of water to form the aromatic oxazole ring. The high temperature provides the necessary activation energy for this transformation.

-

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃ or NaOH.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to afford this compound.

-

Self-Validation: Final product identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

-

Chemical Reactivity and Derivatization

The primary site of reactivity on this compound is the ethyl ester group at the C2 position. This functionality serves as a versatile handle for introducing molecular diversity, most commonly through hydrolysis followed by amide bond formation.[1]

Caption: Key derivatization workflow starting from this compound.

Ester Hydrolysis

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental and crucial first step for many subsequent reactions.[1]

-

Protocol: Base-Catalyzed Hydrolysis

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).[13]

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2-3 with cold 1M HCl.

-

Collect the resulting precipitate by filtration or extract with ethyl acetate to isolate the 5-methyloxazole-2-carboxylic acid.

-

Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[14] The carboxylic acid derived from the hydrolysis step can be coupled with a vast array of primary and secondary amines to generate libraries of potential drug candidates.

-

Protocol: Two-Step Amide Coupling via Acyl Chloride

-

Activation: Suspend the dry 5-methyloxazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.[15]

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

-

Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.

-

Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform a standard aqueous workup and purify the resulting amide by column chromatography or recrystallization.

-

Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure found in compounds with a broad spectrum of pharmacological activities.[3][16] While specific biological data for this compound itself is limited, its role as a synthetic intermediate allows access to derivatives with significant therapeutic potential.

Anticancer Activity: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated and highly attractive target for anticancer drug development.[17] Numerous compounds containing the oxazole motif have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[18][19][20][21] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[19] The synthesis of novel sulfonamides and other derivatives starting from the this compound core represents a promising strategy for developing new-generation tubulin inhibitors with improved efficacy and selectivity.[18][20]

Broader Therapeutic Potential

Beyond oncology, the oxazole core is integral to compounds with diverse biological functions. The structural features of the oxazole ring allow it to serve as a key pharmacophore in agents with:

-

Anti-inflammatory activity (e.g., the NSAID Oxaprozin).[3]

-

Antibacterial and Antifungal properties.[2]

-

Antiviral activity.[4]

The derivatization of this compound provides a direct route to novel chemical entities that can be screened for these and other important therapeutic applications.

Spectroscopic Analysis and Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR:

-

Ethyl Ester (CH₂): A quartet around δ 4.3-4.4 ppm.

-

Ethyl Ester (CH₃): A triplet around δ 1.3-1.4 ppm.

-

Oxazole C5-Methyl (CH₃): A singlet around δ 2.3-2.5 ppm.

-

Oxazole C4-Proton (H): A singlet around δ 7.0-7.5 ppm.

-

-

¹³C NMR:

-

Ester Carbonyl (C=O): A signal in the range of δ 158-162 ppm.

-

Oxazole C2 & C5: Signals in the aromatic region, typically δ 140-160 ppm.

-

Oxazole C4: A signal around δ 120-130 ppm.

-

Ethyl Ester (CH₂ & CH₃): Signals in the aliphatic region (δ ~61 ppm and ~14 ppm, respectively).

-

C5-Methyl (CH₃): A signal in the aliphatic region (δ ~10-12 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong, characteristic C=O stretching vibration for the ester carbonyl group around 1720-1740 cm⁻¹.

-

C-O stretching vibrations in the fingerprint region (1100-1300 cm⁻¹).

-

C=N and C=C stretching vibrations of the oxazole ring around 1500-1650 cm⁻¹.

-

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. Its strategic importance is derived from the proven therapeutic relevance of the oxazole scaffold. While direct synthesis and application data for this specific isomer are sparse, its chemical structure provides a clear and logical pathway for the generation of diverse molecular libraries through well-established synthetic transformations like hydrolysis and amide coupling. The primary future application for this building block lies in the rational design and synthesis of novel therapeutic agents, particularly in the fields of oncology (as tubulin polymerization inhibitors), infectious diseases, and inflammation. Further research into optimizing its synthesis and exploring the biological activity of its novel derivatives is warranted and holds significant promise for the drug discovery community.

References

- 1. sciforum.net [sciforum.net]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity [iris.unipa.it]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. chemscene.com [chemscene.com]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. hepatochem.com [hepatochem.com]

- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.unipa.it [iris.unipa.it]

- 20. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of 5-Methyloxazole-2-Carboxylic Acid

Abstract

5-Methyloxazole-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key scaffold in the synthesis of numerous biologically active compounds. The formation of an amide bond at the C2 position is the most common and critical transformation for this substrate, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. However, the inherent electronic properties of the oxazole ring can present unique challenges to achieving efficient and high-yielding amide coupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing amide coupling methodologies for 5-methyloxazole-2-carboxylic acid. We present detailed protocols for three robust methods, discuss the mechanistic rationale behind reagent selection, and offer a troubleshooting guide for common challenges.

Introduction: The Significance of the Oxazole Scaffold

The oxazole core is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.[1] The 5-methyloxazole-2-carboxylic acid motif provides a synthetically versatile handle for molecular elaboration. The carboxylic acid at the 2-position is an ideal anchor point for amide bond formation, a reaction that is arguably the most frequently used in medicinal chemistry.[2] The methyl group at the 5-position can influence the electronic landscape and metabolic stability of the final molecule, making it a valuable substituent for fine-tuning pharmacokinetic profiles.[1]

Despite the ubiquity of amide bond formation, coupling reactions involving heteroaromatic carboxylic acids like 5-methyloxazole-2-carboxylic acid require careful consideration. The electron-withdrawing nature of the oxazole ring can decrease the nucleophilicity of the carboxylate, potentially impeding its activation and subsequent reaction with an amine.[3] Therefore, the choice of coupling reagent and reaction conditions is paramount to success.

Foundational Principles of Amide Coupling

The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid.[4] This is achieved by converting the carboxylate's hydroxyl group into a better leaving group. The general process involves two stages:

-

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester, acylisourea, or acid halide.[2]

-

Nucleophilic Attack: The amine attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

The selection of the activation strategy is critical and depends on the substrate's reactivity, steric hindrance, and the presence of other functional groups.

Caption: General workflow for amide coupling reactions.

Recommended Coupling Protocols

We present three field-proven protocols for the amide coupling of 5-methyloxazole-2-carboxylic acid, ranging from a high-efficiency modern method to a classic robust approach.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium-based coupling reagent renowned for its high efficiency and rapid reaction times, even with challenging substrates.[5] It operates by forming a highly reactive OAt-active ester.[6] The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt, as the pyridine nitrogen provides anchimeric assistance during the aminolysis step, accelerating the reaction.[6] This makes HATU an excellent first choice, particularly when dealing with sterically hindered or electron-deficient amines.

The carboxylate, formed by a non-nucleophilic base like DIPEA, attacks HATU to generate an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into the key OAt-active ester, which then readily reacts with the amine to yield the final amide product and tetramethylurea.[6]

-

To a solution of 5-methyloxazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add the desired amine (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) in a single portion. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). Carbodiimides are widely used for their reliability and the water-soluble nature of their urea byproduct, which simplifies purification.[7][8] The addition of HOBt is crucial; it forms an active HOBt ester intermediate, which is more reactive than the initial O-acylisourea and, critically, suppresses side reactions and minimizes racemization in chiral substrates.[7]

EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and other side reactions. HOBt intercepts this intermediate to form the more stable HOBt-ester. The amine then attacks the HOBt-ester to form the amide bond, regenerating HOBt.[9]

-

Dissolve 5-methyloxazole-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF (~0.2 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Add a tertiary amine base such as Triethylamine (TEA) or DIPEA (2.0 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute with DCM if necessary. Wash the organic phase with 1M HCl (2x, if the product is base-stable), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Protocol 3: Acid Chloride Formation and Coupling

For particularly unreactive or challenging amines, converting the carboxylic acid to the more electrophilic acid chloride is a highly effective strategy.[3][] This is a two-step, one-pot, or two-pot procedure. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[4] While robust, this method's harsh conditions can be incompatible with sensitive functional groups on complex substrates.

The carboxylic acid is first converted to an acyl chloride. This highly reactive species does not require further activation and reacts rapidly with the amine, even without coupling additives. A stoichiometric amount of base is required to neutralize the HCl byproduct generated during the reaction.[11]

-

Acid Chloride Formation: To a solution of 5-methyloxazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene or DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of the amine (1.1 eq) and a non-nucleophilic base like TEA or pyridine (2.2 eq) in DCM dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: Workflow for the Acid Chloride coupling method.

Method Comparison and Selection

The choice of coupling method is a critical decision that impacts reaction efficiency, cost, and substrate scope. The following table provides a comparative summary to guide this selection process.

| Parameter | HATU Coupling | EDC/HOBt Coupling | Acid Chloride Method |

| Reagent Class | Uronium/Aminium Salt | Carbodiimide | Acyl Halide |

| Activation | High | Moderate | Very High |

| Reaction Time | 2 - 6 hours | 12 - 24 hours | 2 - 6 hours (total) |

| Typical Yield | Very Good to Excellent | Good to Very Good | Variable, can be excellent |

| Base | Non-nucleophilic (DIPEA) | Tertiary Amine (TEA, DIPEA) | Tertiary Amine (TEA, Pyridine) |

| Solvent | DMF | DCM, DMF | Toluene, DCM |

| Pros | - Fast and highly efficient[6]- Low risk of racemization- Effective for hindered substrates[5] | - Cost-effective- Water-soluble byproducts[7]- Broadly applicable | - Very high reactivity- Effective for unreactive amines[3] |

| Cons | - Higher cost- Potential for amine guanidinylation if used in excess[7] | - Slower reaction times- Less effective for hindered substrates[3]- HOBt is potentially explosive | - Harsh conditions- Limited functional group tolerance- Requires an extra step[3] |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inefficient Activation: The electron-withdrawing oxazole ring makes the carboxylic acid less reactive.[3] | • Switch Reagent: If using EDC/HOBt, switch to a more powerful reagent like HATU.[3]• Pre-activation: Stir the carboxylic acid, coupling reagent, and additive (e.g., HOBt) for 15-30 minutes before adding the amine.[3] |

| Poor Amine Nucleophilicity: The amine is sterically hindered or electron-deficient. | • Increase Temperature: Gently heat the reaction (e.g., to 40-50 °C), monitoring for decomposition.• Use Acid Chloride Method: This is often the most effective route for unreactive amines.[12][13] | |

| Side Product Formation | Guanidinylation of Amine: Excess HATU can react with the primary amine to form a guanidinium byproduct. | • Stoichiometry Control: Use no more than 1.2 equivalents of HATU.[7]• Order of Addition: Add the amine and base to the acid before adding HATU. |

| Oxazole Ring Instability: The oxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening.[14] | • Mild Conditions: Use a non-nucleophilic base like DIPEA instead of more aggressive options.• Careful Workup: Avoid prolonged exposure to strong acids or bases during the aqueous workup. | |

| Difficult Purification | Urea Byproducts: The urea byproduct from carbodiimide reagents (especially DCC or DIC) can be difficult to remove. | • Use EDC: The resulting ethyl-dimethylaminopropyl urea is water-soluble and easily removed during aqueous workup.[8]• Acidic Wash: A dilute acid wash can help remove basic impurities like leftover amine and DIPEA. |

Conclusion

The successful synthesis of 5-methyloxazole-2-carboxamides is readily achievable with a rational approach to method selection. For general-purpose coupling with a wide range of amines, HATU offers the highest efficiency and speed. The EDC/HOBt method provides a reliable and cost-effective alternative, particularly for less demanding substrates. For the most challenging, unreactive amines, the formation of the acid chloride remains a powerful and effective strategy. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice outlined in this guide, researchers can confidently and efficiently advance their synthetic campaigns utilizing this important heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. HATU - Enamine [enamine.net]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 14. benchchem.com [benchchem.com]

Application Notes & Protocols: The Strategic Use of Ethyl 5-methyloxazole-2-carboxylate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged structure."[1] Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2][3][4] This makes oxazole-based molecules central to the development of therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][5]

Ethyl 5-methyloxazole-2-carboxylate (CAS No. 33123-68-1) is a particularly valuable building block for medicinal chemists.[1][6] Its structure incorporates the stable oxazole core, a reactive ester group amenable to further modification, and a methyl group that can influence steric interactions and solubility. This application note provides a detailed guide on leveraging this versatile starting material for the synthesis of novel therapeutic agents, with a focus on the development of kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 33123-68-1 | [6] |

| Molecular Formula | C₇H₉NO₃ | [6] |

| Molecular Weight | 155.15 g/mol | [1][6] |

| Purity | ≥98% | [6] |

| Appearance | White to tan solid or colorless to tan liquid | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Part 1: Synthetic Strategy & Rationale

The primary strategic advantage of this compound lies in its straightforward conversion to a key intermediate: 5-methyloxazole-2-carboxylic acid . The hydrolysis of the ethyl ester provides a carboxylic acid functional group, which is one of the most versatile handles in medicinal chemistry for creating diverse compound libraries, most commonly through amide bond formation.[1]

Why the Oxazole Core? The Principle of Bioisosterism

The oxazole ring is often employed as a bioisostere for amide and ester groups.[7][8] Bioisosteric replacement is a powerful strategy in drug design used to enhance a molecule's physicochemical and pharmacokinetic properties—such as solubility, metabolic stability, and cell permeability—without losing its desired biological activity. The oxazole ring, being more resistant to enzymatic hydrolysis than a simple ester or amide, can significantly improve a drug candidate's in vivo lifetime.[7][8]

Our synthetic workflow is designed to first generate the carboxylic acid intermediate and then couple it with a carefully selected amine-containing fragment to produce a final compound targeted against a specific kinase, for example, a hypothetical Serine/Threonine Kinase X (STK-X) involved in a cancer signaling pathway.

Caption: Synthetic workflow from starting material to a lead candidate.

Part 2: Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation.[1]

Protocol 1: Synthesis of 5-methyloxazole-2-carboxylic acid (Intermediate)

This protocol describes the base-catalyzed hydrolysis of the ethyl ester. This method is often preferred for its mild conditions and high yields.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.5 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), 2M solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Dissolution: Dissolve this compound (e.g., 5.0 g, 32.2 mmol) in a 1:1 mixture of Methanol and Water (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Saponification: Add Sodium Hydroxide (e.g., 1.93 g, 48.3 mmol) to the solution. Attach a condenser and heat the mixture to reflux (approx. 70-80°C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up (Quenching & Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture to pH 2-3 by adding 2M HCl. A white precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid, 5-methyloxazole-2-carboxylic acid, is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

Expected Outcome: A white crystalline solid with an expected yield of 85-95%.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Amide Coupling

This protocol details the coupling of the carboxylic acid intermediate with a hypothetical amine, 3-fluoro-4-aminopyridine, using standard peptide coupling reagents.

Materials:

-

5-methyloxazole-2-carboxylic acid (1.0 eq)

-

3-fluoro-4-aminopyridine (1.0 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-methyloxazole-2-carboxylic acid (e.g., 1.0 g, 7.87 mmol) in anhydrous DMF (30 mL).

-

Activation: Add HOBt (1.27 g, 9.44 mmol) and EDC (1.81 g, 9.44 mmol) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 3-fluoro-4-aminopyridine (0.88 g, 7.87 mmol) followed by the slow addition of DIPEA (3.4 mL, 19.7 mmol).

-

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to yield the final compound.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 3: Biological Evaluation

The synthesized compound library can be screened for inhibitory activity against the target of interest, STK-X.

Protocol 3: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory potential of the synthesized compound against our hypothetical STK-X.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a specific peptide substrate by the STK-X enzyme. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human STK-X enzyme

-

Biotinylated peptide substrate for STK-X

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin for a TR-FRET assay)

-

384-well microplate

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme/Substrate Addition: Add a solution of STK-X enzyme and the biotinylated peptide substrate in assay buffer to each well.

-

Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents. Incubate for another 60 minutes to allow for signal development.

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Results and Interpretation

| Compound | Structure | IC₅₀ against STK-X (nM) |

| Lead Compound 1 | N-(3-fluoropyridin-4-yl)-5-methyloxazole-2-carboxamide | 45 |

| Reference Inhibitor | Staurosporine | 10 |

These results would indicate that the synthesized compound is a potent inhibitor of STK-X, warranting further investigation into its mechanism of action, selectivity against other kinases, and its effects in cell-based models of cancer.

Caption: Inhibition of the hypothetical STK-X signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its stable oxazole core serves as a robust scaffold, and its ester functionality allows for facile derivatization. The protocols outlined in this application note demonstrate a clear and efficient pathway for its use in the synthesis of potent kinase inhibitors. By leveraging the principles of bioisosterism and established synthetic methodologies, researchers can effectively utilize this building block to accelerate the discovery and development of novel therapeutics.

References

- 1. This compound|CAS 33123-68-1 [benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of Ethyl 5-methyloxazole-2-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern organic chemistry, providing profound insights into molecular structure. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in ensuring efficacy and safety. Ethyl 5-methyloxazole-2-carboxylate, a substituted five-membered aromatic heterocycle, represents a scaffold of interest in medicinal chemistry. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of this compound. We will delve into the predicted chemical shifts (δ), multiplicities, and coupling constants (J), supported by foundational NMR principles and data from analogous structures. Furthermore, this document outlines a comprehensive protocol for sample preparation and spectral acquisition, including advanced 2D NMR techniques for unambiguous structural verification.

Molecular Structure and Atom Numbering

To facilitate a clear and concise spectral assignment, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this note.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and the aromaticity of the oxazole ring. The spectrum is expected to be recorded in deuterated chloroform (CDCl₃), a common solvent for small organic molecules.[1][2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H4 | ~7.2 - 7.5 | Singlet (s) | - | 1H | Oxazole ring proton |

| H9 | ~4.4 - 4.6 | Quartet (q) | ~7.1 | 2H | Ethyl -CH₂- |

| H11 | ~2.4 - 2.6 | Singlet (s) | - | 3H | Methyl -CH₃ |

| H10 | ~1.4 - 1.5 | Triplet (t) | ~7.1 | 3H | Ethyl -CH₃ |

Rationale for ¹H NMR Assignments:

-

H4 (Oxazole Proton): The proton attached to the C4 of the oxazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and the overall aromatic character of the ring. A singlet multiplicity is predicted as there are no adjacent protons within a three-bond distance to cause splitting.

-

H9 (Ethyl Methylene Protons): These protons are adjacent to an oxygen atom of the ester group, which deshields them, causing a downfield shift.[3] The signal is expected to be a quartet due to coupling with the three neighboring protons of the methyl group (H10), with a typical coupling constant of approximately 7.1 Hz.[4]

-

H11 (Methyl Protons): The methyl group at the C5 position of the oxazole ring is attached to an aromatic system. Its signal is predicted to be a singlet, as there are no vicinal protons.

-

H10 (Ethyl Methyl Protons): These protons are in a typical aliphatic environment but are influenced by the adjacent methylene group. They will appear as a triplet due to coupling with the two H9 protons, exhibiting the same coupling constant of ~7.1 Hz.

Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| C6 | ~158 - 162 | Ester Carbonyl (C=O) |

| C2 | ~155 - 159 | Oxazole C2 |

| C5 | ~148 - 152 | Oxazole C5 |

| C4 | ~125 - 129 | Oxazole C4 |

| C9 | ~61 - 63 | Ethyl -CH₂- |

| C10 | ~14 - 15 | Ethyl -CH₃ |

| C11 | ~11 - 13 | Methyl -CH₃ |

Rationale for ¹³C NMR Assignments:

-

C6 (Ester Carbonyl Carbon): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to its sp² hybridization and direct attachment to two oxygen atoms.[5]

-

C2 and C5 (Oxazole Ring Carbons): The C2 carbon, situated between two heteroatoms (N and O), is significantly deshielded and will appear at a low field. The C5 carbon, substituted with a methyl group, is also expected to be in the downfield region of the aromatic carbons.

-

C4 (Oxazole Ring Carbon): The C4 carbon, bearing a proton, will resonate upfield relative to the substituted C2 and C5 carbons of the oxazole ring.

-

C9 (Ethyl Methylene Carbon): This sp³ hybridized carbon is attached to an oxygen atom, causing a significant downfield shift compared to a typical alkane carbon.

-

C10 and C11 (Methyl Carbons): The methyl carbons of the ethyl and the C5-methyl groups are the most shielded carbons and will therefore appear at the highest field (lowest ppm values).

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][6]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.[2][6] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7][8]

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. Ensure the solution is homogeneous and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any suspended particles, transfer the solution into a clean, high-quality 5 mm NMR tube.[8][9]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the CDCl₃ (often pre-added by the supplier). TMS provides a reference signal at 0.00 ppm.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

Structural Confirmation with 2D NMR Spectroscopy

To provide unequivocal assignment and confirm the connectivity of the molecule, a suite of 2D NMR experiments should be performed.

Caption: Workflow for structural elucidation using 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the H9 quartet and the H10 triplet, confirming the presence of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show cross-peaks between:

-

H4 and C4

-

H9 and C9

-

H10 and C10

-

H11 and C11

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall carbon skeleton by identifying long-range (2-3 bond) couplings between protons and carbons.[10] Key expected correlations include:

-

H4 to C2, C5, and C6

-

H9 to C6 and C10

-

H11 to C4 and C5

-

H10 to C9

-

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a high degree of confidence in its chemical structure.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. organomation.com [organomation.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

Application Note: Structural Characterization of Ethyl 5-methyloxazole-2-carboxylate by Electron Ionization Mass Spectrometry

Abstract

This document provides a detailed protocol and analysis for the characterization of Ethyl 5-methyloxazole-2-carboxylate (C₇H₉NO₃, MW: 155.15 g/mol ) using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). This heterocyclic compound is a valuable building block in synthetic organic and medicinal chemistry. Its unambiguous identification is critical for quality control and reaction monitoring. This note outlines the primary fragmentation pathways observed under standard EI conditions, presents a detailed experimental protocol, and serves as a guide for researchers, chemists, and drug development professionals.

Introduction

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Oxazole derivatives are significant pharmacophores and are integral to numerous biologically active compounds. Mass spectrometry, particularly with a robust and reproducible technique like electron ionization (EI), is an essential analytical tool for the structural elucidation of such molecules.[1] EI at 70 eV provides highly detailed fragmentation patterns that act as a "fingerprint" for the compound, enabling confident identification and structural confirmation.[2] This application note describes a validated GC-MS method for the analysis of this compound and provides a thorough interpretation of its mass spectrum.

Principle and Methodology

Gas chromatography is employed to separate the analyte from the sample matrix and introduce it into the mass spectrometer. Following separation, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a positively charged radical molecular ion (M⁺•).[2] This molecular ion is often unstable and undergoes a series of predictable fragmentation events, breaking down into smaller, charged fragment ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), and the resulting spectrum displays the relative abundance of each ion. The fragmentation pattern is characteristic of the molecule's structure, providing invaluable information for its identification.[3]

Experimental Protocol

Sample Preparation

-

Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

-

Rationale: Dichloromethane and Ethyl Acetate are excellent solvents for this analyte and are compatible with standard GC injection systems. The concentration range of 1-10 µg/mL is optimal for achieving good signal-to-noise ratios without saturating the detector.

Instrumentation & Conditions

A standard benchtop GC-MS system is suitable for this analysis. The following parameters serve as a validated starting point and can be adapted to specific instrumentation.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Injection Volume | 1 µL | Standard volume for capillary GC systems. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for most 30 m x 0.25 mm capillary columns. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile organic compounds. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial hold ensures good peak shape for early-eluting compounds. The temperature ramp allows for efficient elution of the target analyte, and the final hold cleanses the column of any less volatile impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible, library-searchable spectra. |

| Electron Energy | 70 eV | The industry standard energy for EI, which provides sufficient energy for reproducible fragmentation and allows for comparison with established spectral libraries like NIST. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |

| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination. |

| Mass Scan Range | m/z 40 - 200 | Covers the molecular ion (m/z 155) and all significant fragment ions. |

| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |

Results and Discussion

Chromatographic Analysis

Under the specified GC conditions, this compound is expected to elute as a single, sharp, and symmetrical peak, indicating good chromatographic performance and analyte stability.

Mass Spectrum Interpretation

The 70 eV EI mass spectrum is characterized by a distinct molecular ion and several key fragment ions that confirm the structure. The molecular weight of the compound is 155.15, and the molecular ion peak (M⁺•) is observed at m/z 155. The major fragmentation pathways are driven by the lability of the ethyl ester group and the stability of the heterocyclic ring.[3][4]

Table 1: Key Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Formula | Proposed Neutral Loss |

| 155 | Molecular Ion [M]⁺• | [C₇H₉NO₃]⁺• | - |

| 127 | [M - C₂H₄]⁺• | [C₅H₅NO₃]⁺• | Ethylene (McLafferty Rearrangement) |

| 110 | [M - OC₂H₅]⁺ | [C₅H₄NO₂]⁺ | Ethoxy Radical |

| 82 | [M - COOC₂H₅]⁺ | [C₄H₄NO]⁺ | Carboethoxy Radical |

| 54 | [C₃H₄N]⁺ | [C₃H₄N]⁺ | Ring Fragmentation |

Proposed Fragmentation Pathway

The fragmentation begins with the formation of the molecular ion at m/z 155. The most prominent fragmentation routes include:

-

Loss of the Ethoxy Radical: Alpha-cleavage at the ester C-O bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to a stable acylium ion at m/z 110 . This is often a dominant peak in the spectra of ethyl esters.[5]

-

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da).[6] This pathway produces a radical cation at m/z 127 .

-

Loss of the Carboethoxy Radical: Cleavage of the bond between the oxazole ring and the ester group results in the loss of the entire carboethoxy radical (•COOC₂H₅, 73 Da), yielding the 5-methyloxazole cation at m/z 82 .

-

Ring Fragmentation: Further fragmentation of the oxazole ring itself can lead to smaller ions, such as the fragment observed at m/z 54 .

The proposed fragmentation mechanism is visualized in the diagram below.

References

- 1. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Derivatization of Ethyl 5-methyloxazole-2-carboxylate for Biological Evaluation

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic and structural properties allow for a diverse range of interactions with biological targets, earning it the designation of a "privileged scaffold" in the design of novel therapeutics.[1] This motif is prevalent in a variety of biologically active natural products, many of which originate from marine organisms and microorganisms. The inherent versatility of the oxazole core is underscored by its presence in several FDA-approved drugs targeting a spectrum of diseases, from inflammatory conditions to cancer.[1][2]

Ethyl 5-methyloxazole-2-carboxylate serves as an excellent starting material for the generation of a library of derivatives for biological screening.[3] The ester functionality at the 2-position is a prime site for chemical modification, readily undergoing reactions such as hydrolysis and amidation. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed protocols for the synthesis of key derivatives and their subsequent evaluation in relevant biological assays.

Strategic Overview: A Modular Approach to Derivative Synthesis

Our strategy for generating a diverse library of this compound derivatives is centered on a modular, two-step approach. This begins with the hydrolysis of the parent ester to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of a variety of amide derivatives. This method offers greater flexibility and control over the final products compared to direct aminolysis of the ester.

Caption: A modular workflow for the synthesis and biological evaluation of this compound derivatives.

Part 1: Synthesis of Derivatives

Protocol 1: Hydrolysis of this compound to 5-Methyloxazole-2-carboxylic Acid

Rationale: The conversion of the ethyl ester to the carboxylic acid is a fundamental step that "activates" the molecule for subsequent amidation reactions. Alkaline hydrolysis is employed as it is generally irreversible and proceeds to completion, ensuring a high yield of the carboxylic acid intermediate.[4] The use of a strong base like sodium hydroxide in an aqueous or mixed aqueous/organic solvent system, followed by acidification, is a standard and reliable method for this transformation.[5][6]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol or Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol or THF and water (e.g., a 1:1 ratio).

-

Base Addition: Add a solution of sodium hydroxide (1.5-2.0 eq) in water to the flask.

-